

Application Notes and Protocols for UBP684 in Electrophysiology Recordings

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Compound of Interest

Compound Name: UBP684

Cat. No.: B611536

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These application notes provide a comprehensive guide for utilizing **UBP684**, a potent kainate receptor antagonist, in electrophysiological studies. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate its use in investigating neural circuitry and synaptic plasticity.

Introduction to UBP684

UBP684 is a selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors. KARs are expressed throughout the central nervous system and are involved in modulating neuronal excitability, synaptic transmission, and plasticity.[1][2][3] Unlike the more ubiquitous AMPA and NMDA receptors, KARs play a more nuanced role in synaptic function, acting as modulators rather than primary mediators of fast excitatory transmission.[2][4] **UBP684** and its analogs, such as UBP304, have been instrumental in elucidating the specific functions of KAR subunits, particularly those containing GLUK5.[5]

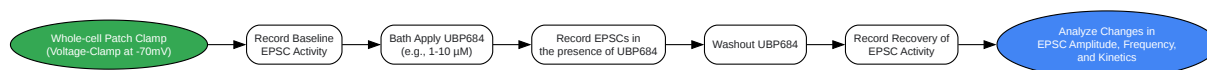
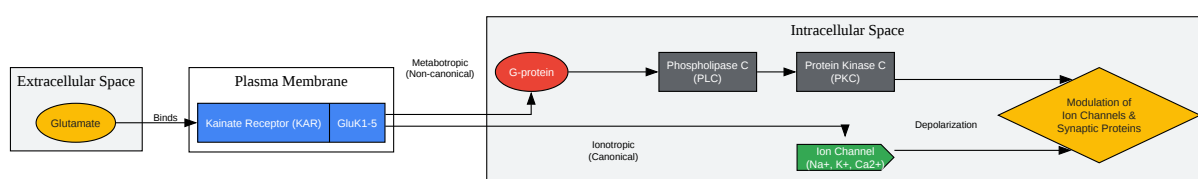
Mechanism of Action

UBP684 exerts its effects by competitively antagonizing kainate receptors. KARs are tetrameric ion channels permeable to sodium and potassium, and in some subunit compositions, to calcium.[1] Beyond their canonical ionotropic function, KARs can also signal through metabotropic pathways, often involving G-proteins, to modulate ion channels and intracellular

signaling cascades.[4][6][7] This dual signaling mechanism allows KARs to exert complex control over neuronal function.

Signaling Pathways of Kainate Receptors

The activation of kainate receptors can initiate both rapid ionotropic signaling and slower metabotropic cascades. The specific pathway engaged can depend on the subunit composition of the receptor and its subcellular localization (presynaptic vs. postsynaptic).



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